N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
Description
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide is a heterocyclic compound featuring a 4,5,6,7-tetrahydro-2,1-benzoxazole scaffold linked via a methyl group to a 1,2,4-oxadiazol-5-yl moiety substituted with a 5-methyl-1,2-oxazol-3-yl group. Its molecular formula is C₁₉H₁₉N₅O₅ (molecular weight: 397.38 g/mol) . This compound’s synthesis likely involves coupling reactions between substituted oxadiazole and benzoxazole precursors, as evidenced by analogous procedures for related structures (e.g., cesium carbonate-mediated alkylation in DMF) .
The benzoxazole and oxadiazole motifs are pharmacologically significant, often associated with antimicrobial, antiviral, and receptor-binding activities .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-8-6-11(19-22-8)14-17-12(23-20-14)7-16-15(21)13-9-4-2-3-5-10(9)18-24-13/h6H,2-5,7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHASQYZAZGJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C4CCCCC4=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Oxazole Ring: This step often involves the reaction of α-haloketones with nitriles in the presence of a base.
Coupling Reactions: The oxadiazole and oxazole intermediates are then coupled using a suitable linker, such as a methylene bridge, often through a nucleophilic substitution reaction.
Formation of the Benzoxazole Ring: This can be synthesized by cyclization of o-aminophenols with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole and oxadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to its heterocyclic rings, which are known to interact with various biological targets.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural and Functional Insights
Core Heterocycles :
- The target compound’s benzoxazole and 1,2,4-oxadiazole rings are critical for π-π stacking and hydrogen bonding with biological targets, similar to antiviral oxadiazole derivatives in and .
- Compared to N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide , the substitution of thiazole with benzoxazole may enhance metabolic stability due to reduced susceptibility to oxidation.
Substituent Effects :
- The 5-methyl-1,2-oxazol-3-yl group in the target compound mirrors the 5-methyl-1,3-oxazole in 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine , which exhibited strong binding to viral proteins. Methyl groups on heterocycles often improve lipophilicity and membrane permeability.
Antiviral candidates in and achieved docking scores of -9.8 to -12.2 kcal/mol against MPXV targets , implying the target compound’s structural similarity could translate to comparable efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
